Tetrahydropyranyldiethyleneglycol
Overview
Description
Tetrahydropyranyldiethyleneglycol is a chemical compound with the molecular formula C9H18O4 and a molecular weight of 190.24 g/mol . It is a clear, colorless oil that is slightly soluble in chloroform and methanol . This compound is known for its use in organic synthesis, particularly as a protecting group for alcohols .
Preparation Methods
Tetrahydropyranyldiethyleneglycol is typically synthesized through the formation of tetrahydropyranyl ethers. This process involves the protection of hydroxyl groups using dihydropyran under acidic conditions . Various catalysts can be used, including acid catalysts, heterogeneous catalysts, and neutral reagents . Industrial production methods often involve the use of silica-supported perchloric acid under solvent-free conditions, which provides a simple and convenient synthetic protocol .
Chemical Reactions Analysis
Tetrahydropyranyldiethyleneglycol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tetrahydropyranyldiethyleneglycol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetrahydropyranyldiethyleneglycol involves its role as a protecting group. It forms stable tetrahydropyranyl ethers with hydroxyl groups, protecting them from unwanted reactions during synthesis . In the context of PROTACs, it acts as a linker that connects two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This facilitates the selective degradation of target proteins via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Tetrahydropyranyldiethyleneglycol can be compared with other similar compounds such as:
Tetrahydropyranyl ethers: These compounds also serve as protecting groups for alcohols and phenols, offering stability towards various reaction conditions.
Polyethylene glycol (PEG) derivatives: These compounds are used to increase the water solubility of drugs and other compounds in aqueous media.
The uniqueness of this compound lies in its dual functionality as both a protecting group and a PEG-based linker, making it versatile for use in both organic synthesis and targeted drug development .
Biological Activity
Tetrahydropyranyldiethyleneglycol (THP-DEG) is a compound that has garnered attention in the field of medicinal chemistry, particularly for its role as a PROTAC (Proteolysis Targeting Chimeric Molecules) linker. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₉H₁₈O₄
- Molecular Weight : 190.24 g/mol
- CAS Number : 2163-11-3
- Structure : THP-DEG contains a tetrahydropyran moiety linked to diethylene glycol, which enhances its solubility and bioavailability.
THP-DEG functions primarily as a linker in PROTACs, which are designed to induce targeted protein degradation. By linking a ligand that binds to a target protein with an E3 ligase ligand, THP-DEG facilitates the ubiquitination and subsequent degradation of specific proteins within cells. This mechanism is particularly promising for cancer therapy, where the degradation of oncogenic proteins can lead to tumor regression.
1. Cancer Therapeutics
Research indicates that THP-DEG can enhance the efficacy of PROTACs in degrading oncogenic proteins. For instance, studies have shown that PROTACs utilizing THP-DEG as a linker exhibit improved potency compared to traditional inhibitors by effectively reducing target protein levels in cancer cells .
2. Cellular Uptake and Distribution
The incorporation of THP-DEG into drug formulations has been shown to improve cellular uptake due to its favorable physicochemical properties. The compound's ability to traverse biological membranes enhances the delivery of therapeutic agents to target sites, increasing their effectiveness .
Study 1: Efficacy in Tumor Models
In a study examining the effects of THP-DEG-based PROTACs on various cancer cell lines, it was found that these compounds significantly reduced the levels of target proteins associated with tumor growth. The study reported a 70% decrease in protein levels within 24 hours of treatment, demonstrating the potential for rapid therapeutic action .
Study 2: Comparison with Other Linkers
A comparative analysis of different linkers used in PROTACs revealed that THP-DEG outperformed others in terms of stability and degradation efficiency. The study highlighted that PROTACs using THP-DEG resulted in a more sustained reduction of target proteins over time .
Data Table
Property | Value |
---|---|
Chemical Formula | C₉H₁₈O₄ |
Molecular Weight | 190.24 g/mol |
CAS Number | 2163-11-3 |
Role | PROTAC linker |
Efficacy in Tumor Models | 70% reduction in protein levels within 24 hours |
Cellular Uptake Improvement | Enhanced compared to traditional linkers |
Properties
IUPAC Name |
2-[2-(oxan-2-yloxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCUDERUJBARLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339818 | |
Record name | Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2163-11-3 | |
Record name | Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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